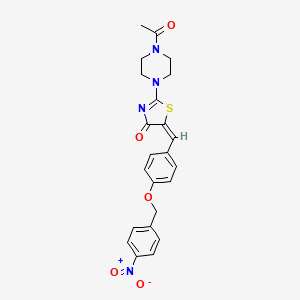
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound, characterized by its multifaceted structure, combining elements such as piperazine and thiadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide typically involves a multi-step reaction process. The initial steps include the preparation of the piperazine derivative and the thiadiazole ring, followed by the coupling of these intermediates. Reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to achieve high yields and purity.
Industrial Production Methods: Industrial production may employ similar synthetic routes but scaled up to accommodate larger quantities. Techniques such as continuous flow synthesis and the use of automated reactors can optimize production efficiency. Strict quality control measures ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes several chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Typically affects the nitro or carbonyl groups within the compound.
Substitution: Commonly occurs at the benzoyl or piperazine moieties.
Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate for oxidation, hydrogen in the presence of a catalyst for reduction, and halogens or nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, pressure, and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is extensively studied in various scientific fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological systems, potentially impacting cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in material sciences and as a part of catalytic systems.
Wirkmechanismus
The mechanism by which 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exerts its effects often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to desired biological or chemical outcomes. Detailed mechanistic studies are crucial for understanding its full potential and safety profile.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide stands out due to its unique structural features and enhanced stability. Similar compounds might include other thiadiazole or piperazine derivatives, but they often differ in their reactivity and biological activity. This uniqueness makes it a valuable subject for further research and development.
Similar compounds:
Thiadiazole derivatives
Piperazine derivatives
Benzoyl-containing compounds
Feel free to dive deeper into any of these sections or ask about something else!
Eigenschaften
IUPAC Name |
2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLJOJHTXBVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)





![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)


![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

